Physicochemical Profiling and Application of 6,7-Dimethoxycinnoline-3-Carboxylic Acid in Targeted Drug Discovery
Physicochemical Profiling and Application of 6,7-Dimethoxycinnoline-3-Carboxylic Acid in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of robust, versatile scaffolds is paramount for the rapid generation of biologically active libraries. 6,7-dimethoxycinnoline-3-carboxylic acid (CAS: 929971-95-9) has emerged as a privileged building block. Characterized by its fused heterocyclic core and strategic functional groups, this compound serves as a critical intermediate in the synthesis of potent kinase inhibitors, antimicrobial agents, and cannabinoid receptor ligands.
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated laboratory protocols for handling and derivatizing 6,7-dimethoxycinnoline-3-carboxylic acid. By bridging theoretical chemistry with practical, self-validating bench workflows, this whitepaper equips drug development professionals with the insights needed to leverage this scaffold effectively.
Structural Rationale & Physicochemical Properties
To effectively utilize a chemical scaffold, one must understand the causality behind its physical properties. The cinnoline core (a 1,2-diazanaphthalene) is electron-deficient. However, the addition of two methoxy groups at the 6 and 7 positions fundamentally alters its electronic landscape.
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Lipophilicity & Binding: The methoxy groups increase the overall electron density of the aromatic system and serve as excellent hydrogen-bond acceptors. This is critical for anchoring the molecule within the hydrophobic, ATP-binding pockets of target kinases [1].
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Synthetic Versatility: The carboxylic acid at the C3 position acts as an essential synthetic handle. It allows for rapid diversification via amide coupling, enabling medicinal chemists to explore extensive Structure-Activity Relationships (SAR) without disrupting the core pharmacophore.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical and safety data [1] necessary for experimental planning:
| Property | Value | Scientific Implication |
| Chemical Name | 6,7-dimethoxycinnoline-3-carboxylic acid | Core scaffold for targeted library generation. |
| CAS Number | 929971-95-9 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H10N2O4 | Dictates baseline mass (234.21 g/mol ) for MS calibration. |
| Molecular Weight | 234.21 g/mol | Used for precise stoichiometric calculations. |
| Physical Form | Solid powder | Requires careful handling to avoid aerosolization. |
| Storage Temp. | Room Temperature (RT) | Stable under standard benchtop conditions. |
| InChI Key | PBTKNSLLXQBHGG-UHFFFAOYSA-N | Essential for cheminformatics and database querying. |
| Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. |
Mechanistic Application: Oncology & Kinase Inhibition
One of the most prominent applications of the 6,7-dimethoxycinnoline scaffold is in the field of oncology, specifically targeting tumor angiogenesis. Tumor growth is heavily dependent on the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway.
Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 6,7-dimethoxycinnoline act as highly potent and selective VEGFR-2 inhibitors [2]. The structural logic is precise: the dimethoxycinnoline core mimics the adenine ring of ATP, competitively binding to the kinase domain. This prevents autophosphorylation, thereby shutting down downstream signaling cascades (like MAPK and PI3K) and arresting the formation of new tumor blood vessels.
Fig 1. Mechanistic pathway of VEGFR-2 inhibition by 6,7-dimethoxycinnoline derivatives.
Experimental Workflows & Derivatization Strategies
To translate this scaffold into actionable drug candidates, researchers typically synthesize cinnoline-3-carboxamides. As a Senior Application Scientist, I mandate the use of self-validating protocols to ensure high-throughput reliability.
Protocol 1: Self-Validating Amide Coupling for Library Generation
Objective: Convert 6,7-dimethoxycinnoline-3-carboxylic acid into a diverse array of carboxamides using a highly reactive coupling agent (HATU). Causality Check: Why HATU over EDC/NHS? The electron-withdrawing nature of the cinnoline nitrogens can subtly reduce the reactivity of the C3-carboxylate. HATU generates an HOAt active ester, which is significantly more reactive than the HOBt ester formed by EDC, accelerating the coupling of sterically hindered amines and preventing epimerization.
Fig 2. Self-validating amide coupling workflow for cinnoline carboxamide generation.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent (eq) of 6,7-dimethoxycinnoline-3-carboxylic acid (234.2 mg, 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Activation: Add 1.2 eq of HATU (456 mg, 1.2 mmol) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Stir at room temperature for 15 minutes to form the active ester.
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Coupling: Add 1.2 eq of the target amine (e.g., a substituted aniline). Stir the reaction mixture at room temperature for 2 hours.
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Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
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Validation Logic: The disappearance of the 235 m/z [M+H]+ peak (starting acid) and the appearance of the target mass confirms complete conversion. If the starting material persists (>5% AUC), spike the reaction with an additional 0.2 eq of HATU and DIPEA, and stir for another hour.
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Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Characterization
Validating the purity of the starting material and the synthesized derivatives is non-negotiable. Analogous cinnoline derivatives documented in structural databases [3] rely on precise chromatographic methods for verification.
Protocol 2: HPLC-UV-MS Profiling
Objective: Assess the chemical purity and confirm the identity of 6,7-dimethoxycinnoline-3-carboxylic acid. Causality Check: Why use 0.1% Formic Acid in the mobile phase? The cinnoline core contains basic nitrogen atoms, while the C3 position holds an acidic carboxylate. Without strict pH control, this zwitterionic tendency leads to severe peak broadening and tailing. Formic acid suppresses the ionization of the carboxylic acid, ensuring a sharp, reproducible chromatographic peak.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.
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Column Selection: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) to handle the moderate lipophilicity of the dimethoxy groups.
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Mobile Phase Setup:
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Solvent A: LC-MS grade Water + 0.1% Formic Acid.
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Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Detection & Validation: Monitor UV absorbance at 254 nm (optimal for the conjugated cinnoline aromatic system). Concurrently, monitor the positive electrospray ionization (ESI+) mass channel for the [M+H]+ ion at 235.2 m/z.
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Validation Logic: A single sharp peak at 254 nm with a corresponding mass of 235.2 m/z guarantees >95% purity and confirms structural integrity before library synthesis.
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Conclusion
6,7-dimethoxycinnoline-3-carboxylic acid is far more than a simple chemical reagent; it is a highly engineered scaffold designed for modern drug discovery. By understanding the electronic contributions of its dimethoxy groups and leveraging the synthetic flexibility of its carboxylic acid moiety, researchers can rapidly develop targeted therapies, particularly in the realm of kinase inhibition. Adhering to the self-validating protocols outlined in this guide ensures that downstream biological assays are built upon a foundation of absolute chemical integrity.
References
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Title: Synthesis and Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibitory Activity of 6,7-Dimethoxycinnoline Derivatives Source: Bentham Science Publishers (Letters in Drug Design & Discovery) URL: [Link]
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Title: 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline (CID 248706) Source: PubChem - National Institutes of Health (NIH) URL: [Link]
